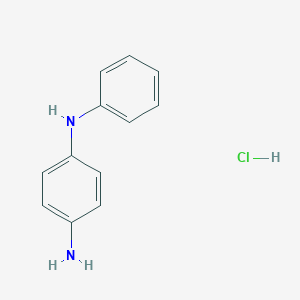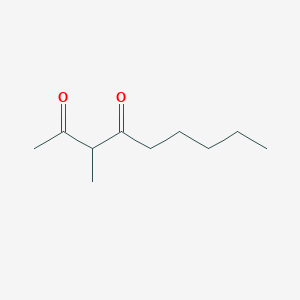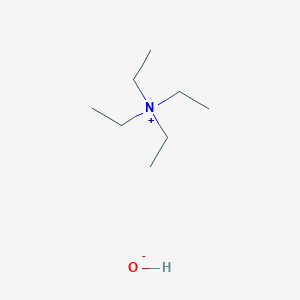
四乙基氢氧化铵
概述
描述
四乙基氢氧化铵是一种有机化合物,化学式为C₈H₂₁NO。它是四乙基铵的氢氧化物盐,通常以水溶液的形式出现。 该化合物以其强碱性而闻名,并在有机合成和沸石的制备等多种应用中得到应用 .
科学研究应用
四乙基氢氧化铵在科学研究中有着广泛的应用:
-
化学: : 它用作有机合成中的强碱和相转移催化剂。 它还用作合成沸石和其他分子筛的结构导向剂 .
-
工业: : 它在先进陶瓷、光伏化学品和平板显示器化学品中得到应用。 它还用于选择性蚀刻和作为酯交换反应催化剂 .
作用机制
四乙基氢氧化铵的作用机制与其强碱性有关,这使得它能够在有机反应中去质子化各种底物。 已知它可以阻断自主神经节、钙和电压依赖性钾离子通道以及烟碱型乙酰胆碱受体 。这种阻断作用是由于它能够与这些分子靶标相互作用并抑制它们,从而影响各种生理过程。
生化分析
Biochemical Properties
Tetraethylammonium hydroxide is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors This interaction with various proteins and enzymes can influence biochemical reactions in the body
Cellular Effects
It is known that it can cause severe skin burns and has severe toxicity . These effects occur within minutes and any exposure must be washed in a safety shower immediately for 15 minutes .
Molecular Mechanism
Tetraethylammonium hydroxide’s mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This suggests that it may exert its effects at the molecular level through these interactions.
Temporal Effects in Laboratory Settings
Despite immediate skin decontamination with copious amounts of tap water, one patient exposed to 25% Tetraethylammonium hydroxide developed significant systemic toxicity . Patients exposed to lower concentrations of Tetraethylammonium hydroxide only experienced first-degree chemical skin injuries without systemic signs .
准备方法
四乙基氢氧化铵可以通过多种方法合成。 一种常用的方法是利用负载氢氧根离子的离子交换柱对四乙基溴化铵进行复分解反应,或者用氧化银进行反应 。反应式如下:
(C2H5)4NBr+Ag2O→(C2H5)4NOH+2AgBr
另一种方法是使四乙基氯化铵与氢氧化钠反应。 工业生产通常采用这些方法来确保该化合物的纯度和产率高 {_svg_3}.
化学反应分析
四乙基氢氧化铵会发生多种化学反应,包括:
-
取代反应: : 它可以与酸反应生成四乙基铵盐和水。例如:
(C2H5)4NOH+HCl→(C2H5)4NCl+H2O
-
氧化和还原: : 虽然四乙基氢氧化铵本身通常不参与氧化还原反应,但它可以在各种有机反应中充当强碱。
相似化合物的比较
四乙基氢氧化铵可以与其他季铵氢氧化物,如四甲基氢氧化铵和四丁基氢氧化铵进行比较。 这些化合物具有相似的性质,但其烷基链长度不同,这会影响它们的溶解度、反应性和应用 。例如:
四甲基氢氧化铵: 具有较短的烷基链,使其在水中更易溶解,亲脂性更低。
四丁基氢氧化铵: 具有较长的烷基链,使其更具亲脂性,适合用于相转移催化。
四乙基氢氧化铵由于其溶解度和亲脂性之间的平衡而独一无二,使其在各种应用中具有多功能性。
类似化合物
- 四甲基氢氧化铵
- 四丁基氢氧化铵
- 四乙基氯化铵
- 四乙基溴化铵
属性
IUPAC Name |
tetraethylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJRHZIDJQFCL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66-40-0 (Parent) | |
| Record name | Tetraethylammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883222 | |
| Record name | Tetraethylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylammonium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17419 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
77-98-5 | |
| Record name | Tetraethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLAMMONIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8VU41B1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TEAOH?
A1: The molecular formula of anhydrous tetraethylammonium hydroxide is C8H21NO, and its molecular weight is 147.26 g/mol. The pentahydrate form (TEAOH.5H2O) has a molecular formula of C8H31NO6 and a molecular weight of 249.36 g/mol. []
Q2: What is the structure of TEAOH?
A2: TEAOH consists of a positively charged tetraethylammonium cation ([N(CH2CH3)4]+) and a negatively charged hydroxide anion (OH-). In the pentahydrate form, layers of these ions alternate with layers of water molecules. []
Q3: What are the critical micelle concentrations (CMC) of TEAOH in aqueous solutions?
A3: Studies using conductivity measurements and chronocoulometry have determined the first and second CMCs of TEAOH to be 0.52 mmol/L and 39.5 mmol/L, respectively. []
Q4: Is TEAOH compatible with zinc-air batteries?
A4: Yes, research has shown that TEAOH can be used as an ionic conductor in flexible zinc-air batteries. When combined with poly(vinyl alcohol) (PVA) as a polymer host, TEAOH-PVA electrolytes exhibit good water retention, leading to improved shelf life and cycling performance compared to traditional KOH-PVA electrolytes. []
Q5: How does TEAOH affect the synthesis of zeolite beta?
A5: TEAOH acts as a structure-directing agent (SDA) in the synthesis of zeolite beta. The TEA+ ions and TEAOH molecules guide the formation of the zeolite framework. Varying the synthesis parameters, such as the Si/Al ratio, (Si + Al)/TEA+ ratio, and crystallization temperature, allows for the control of zeolite beta properties, including its crystallinity, micropore volume, acid strength, and the number of acid sites. [, , ]
Q6: Can TEAOH be used to synthesize high-silica zeolites?
A6: Yes, TEAOH has been successfully employed in the synthesis of high-silica zeolite Y with a SiO2/Al2O3 ratio of 7.76. This high-silica zeolite Y exhibits exceptional thermal and hydrothermal stability. []
Q7: Does TEAOH influence the synthesis of other zeolites?
A7: Yes, TEAOH has been used in the synthesis of other zeolite types, including:
- ZSM-5: TEAOH combined with n-butylamine forms highly crystalline ZSM-5 with high surface area and pore volume. [, ]
- CON-type zeolite: TEAOH, in conjunction with as-synthesized CIT-1 seed crystals, allows for the synthesis of CON-type zeolite. []
- UZM-5: TEAOH, alongside tetramethylammonium chloride, acts as a template for UZM-5 synthesis. []
Q8: How does TEAOH impact the dispersion of calcium carbonate in ethylene glycol?
A8: TEAOH effectively disperses calcium carbonate in ethylene glycol. An amount of 0.3 wt% TEAOH effectively disperses a 45 wt% calcium carbonate suspension. The adsorption of TEAOH cations on the calcium carbonate surface enhances electrostatic repulsion, improving dispersion stability. []
Q9: What role does TEAOH play in the preparation of siliceous MCM-41?
A9: TEAOH is crucial in the synthesis of well-ordered siliceous MCM-41 mesoporous molecular sieves from colloidal silica. Optimization of stirring time and temperature regime, along with the use of TEAOH, are critical for achieving high-quality MCM-41. []
Q10: Can TEAOH be used for protective desilication of H-ZSM-5 zeolite?
A10: Yes, TEAOH effectively desilicates highly siliceous H-ZSM-5 through dissolution and recrystallization. This treatment generates intracrystalline mesopores, leading to enhanced catalyst lifetime and propylene selectivity in the methanol-to-propylene (MTP) reaction. []
Q11: How does the alkyl chain length of tetraalkylammonium hydroxides affect their interaction with water?
A11: Molecular dynamics simulations and experimental studies have shown that increasing the alkyl chain length in tetraalkylammonium hydroxides, from TEAOH to tetrabutylammonium hydroxide, results in increased structural and dynamic heterogeneity. This heterogeneity influences properties like density, viscosity, and ion transport. []
Q12: How does temperature affect TEAOH/urea/cellulose solutions?
A12: Increasing the temperature of TEAOH/urea/cellulose solutions decreases viscosity and increases surface tension. This influences the size of cellulose beads produced from these solutions. []
Q13: What analytical techniques are used to characterize TEAOH-synthesized materials?
A13: Various techniques are employed to characterize materials synthesized using TEAOH, including:
- X-ray Diffraction (XRD): Used to determine the crystallinity and phase purity of zeolites. [, , , , , , , , ]
- Scanning Electron Microscopy (SEM): Provides insights into the morphology and particle size of the materials. [, , , ]
- Nitrogen Adsorption-Desorption Isotherms: Used to analyze the surface area and pore size distribution of porous materials. [, , , ]
- Infrared Spectroscopy (FTIR): Helps identify functional groups and assess the incorporation of specific elements within the framework. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the local environment and coordination of atoms within the materials. [, , , , ]
- Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition behavior of the materials. [, , , , ]
- Elemental Analysis (e.g., ICP-OES): Determines the elemental composition of the synthesized materials. [, , ]
Q14: What is the role of TEAOH in oligonucleotide purification?
A14: TEAOH is used in denaturing HPLC for purifying 5'-dimethoxytritylated oligonucleotides. Its strong basicity and ion-pairing properties enable effective separation of tritylated and non-tritylated oligonucleotide species under denaturing conditions. [, ]
Q15: How is TEAOH used in histochemical staining?
A15: TEAOH improves the arginine histochemical staining method. It enhances color development uniformity and section clarity by washing out inorganic alkali. Additionally, mixing TEAOH with the mounting medium improves color stability. []
Q16: Can TEAOH be used to synthesize alumina?
A16: Yes, TEAOH can peptize aluminum hydroxide, facilitating the hydrothermal synthesis of submicrometer α-alumina particles at lower temperatures. Seeding with α-alumina particles further enhances the transition to α-alumina. []
Q17: What is "green beta," and how is it related to TEAOH?
A17: "Green beta" refers to zeolite beta synthesized using OSDA-free beta seed crystals that were initially prepared using TEAOH. This method offers a more environmentally friendly approach to producing zeolite beta without requiring additional organic templates during the seed growth stage. []
Q18: Are there alternative methods for synthesizing materials typically prepared with TEAOH?
A18: Yes, researchers are constantly exploring alternative synthesis routes, including using different SDAs, varying gel compositions, and employing novel synthesis techniques like microwave irradiation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

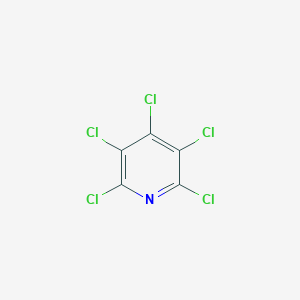
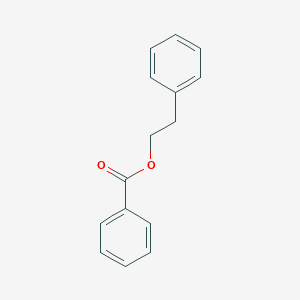


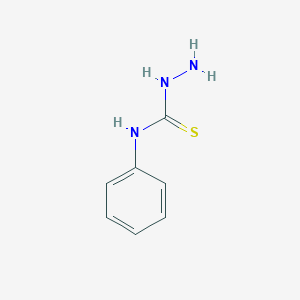
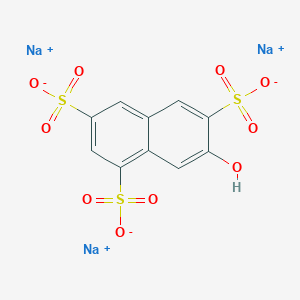

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)
